molecular formula C12H19Cl2NO B2600408 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride CAS No. 56121-92-7

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride

Cat. No.: B2600408
CAS No.: 56121-92-7
M. Wt: 264.19
InChI Key: VSALULDWHOBYDV-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring functionalized with a butoxy (–OC₄H₉) group at the para position and a chloro (–Cl) substituent at the meta position. The ethylamine backbone is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The chloro and butoxy substituents likely influence its electronic properties, lipophilicity, and reactivity compared to simpler phenethylamine derivatives .

Properties

IUPAC Name

2-(4-butoxy-3-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-2-3-8-15-12-5-4-10(6-7-14)9-11(12)13;/h4-5,9H,2-3,6-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSALULDWHOBYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-Butoxy-3-chlorophenylboronic acid, which is then subjected to further reactions to introduce the ethylamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride exhibits various pharmacological properties, making it a candidate for further investigation in drug development.

Pharmacological Properties

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood and behavior.
  • Antidepressant Activity : Some studies have indicated that similar compounds can exhibit antidepressant-like effects in animal models, warranting further exploration of this compound's efficacy in this area.

Medicinal Chemistry

The compound serves as a versatile intermediate in the synthesis of biologically active molecules. Its structural characteristics allow for modifications that can enhance pharmacological activity or selectivity.

Case Studies

  • Antidepressant Research : A study investigated the effects of structurally related compounds on serotonin receptor binding, revealing potential pathways for developing new antidepressants.
  • Neuropharmacology : Research has shown that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound may also influence these pathways.

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride with structurally related compounds based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS No. Key Applications/Properties References
This compound (Target Compound) C₁₂H₁₇Cl₂NO* 4-butoxy, 3-chloro ~274.2 (calculated) Not provided Hypothesized use in pharmaceutical synthesis due to lipophilic substituents.
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) C₈H₁₂ClNO₂ 3,4-dihydroxy 189.64 62-31-7 Neurotransmitter; used in treating hypotension and shock. Polar, bioactive.
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride C₉H₁₄ClNO₂ 4-hydroxy, 3-methoxy 203.67 1477-68-5 Research applications; moderate lipophilicity due to methoxy group.
2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine hydrochloride C₁₆H₂₀ClNO₂ 4-benzyloxy, 3-methoxy 293.79 Not provided Bulky substituents increase lipophilicity; potential intermediate in organic synthesis.
2-(tert-Butyloxy)-ethylamine hydrochloride C₆H₁₄ClNO tert-butoxy 151.64 335598-67-9 Solubility in organic solvents; used in peptide synthesis.
Metabutoxycaine Hydrochloride (2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate) C₁₇H₂₈N₂O₂·HCl Butoxy benzoate ester, diethylamino 344.88 Not provided Local anesthetic; combines lipophilic butoxy group with cationic amine for membrane interaction.

Key Structural and Functional Comparisons:

The butoxy chain enhances lipophilicity, which may improve blood-brain barrier penetration compared to dopamine HCl (polar dihydroxy groups) . However, it is less bulky than benzyloxy (–OCH₂C₆H₅), which could reduce steric hindrance in synthetic reactions .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~274 vs. 189 for dopamine HCl) correlates with increased lipophilicity, likely reducing aqueous solubility. This contrasts with dopamine HCl, which is highly water-soluble due to its polar hydroxyl groups .

Biological Activity: Dopamine HCl’s 3,4-dihydroxy configuration is critical for binding to adrenergic and dopaminergic receptors . The target compound’s chloro and butoxy groups may redirect its activity toward non-CNS applications, such as enzyme inhibition or antimicrobial activity (inferred from benzyloxy analogs) .

Synthetic Utility :

  • Compounds like 2-(tert-butyloxy)-ethylamine hydrochloride are used as protected amine intermediates in peptide synthesis . The target compound’s butoxy group could similarly serve as a protecting group or directing moiety in organic reactions.

Research Findings and Limitations

  • Stability : Dopamine HCl is stable under ambient conditions , but the target compound’s chloro substituent may render it susceptible to nucleophilic substitution under basic conditions.
  • Safety Data: Limited safety information is available for the target compound. In contrast, dopamine HCl has well-documented toxicological profiles, including acute toxicity (Oral LD₅₀: 2859 mg/kg in rats) .

Biological Activity

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19Cl2NOC_{12}H_{19}Cl_2NO. Its structure features a butoxy group and a chloro substituent on the aromatic ring, which may influence its pharmacological properties.

Compound Name Molecular Formula Unique Features
2-(4-Butoxy-3-chloro-phenyl)-ethylamineC12H19Cl2NOLong alkoxy chain enhances solubility
2-(4-Methoxy-phenyl)-ethylamineC9H13NOMethoxy group enhances lipophilicity
2-(4-Fluoro-phenyl)-ethylamineC8H10FNFluorine substitution alters activity

The biological activity of this compound is hypothesized to involve interactions with various biological targets, similar to other phenethylamines. These interactions may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

Biological Activities

Research indicates that derivatives of phenethylamines exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit potent anticancer properties. For instance, TASIN analogs were evaluated for their activity against colon cancer cell lines, revealing that structural modifications significantly impacted potency (IC50 values) and stability (half-life) .

Antimicrobial Properties

There is ongoing research into the antimicrobial effects of phenethylamine derivatives. Similar compounds have demonstrated activity against various bacterial strains, suggesting potential for the development of new antimicrobial agents .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of 2-(4-butoxy-3-chloro-phenyl)-ethylamine against colon cancer cell lines.
    • Methodology : Cell viability assays were conducted to determine IC50 values.
    • Findings : The compound exhibited significant cytotoxicity, indicating potential as an anticancer agent.
  • Antimicrobial Evaluation :
    • Objective : Investigate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Findings : The compound showed promising antibacterial activity, warranting further exploration for therapeutic applications.

Structure-Activity Relationship (SAR)

The presence of the butoxy group and chloro substituent is believed to enhance lipophilicity and receptor binding affinity. Comparative studies with other phenethylamines indicate that variations in substituents can lead to significant changes in biological activity .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves reductive amination of 4-butoxy-3-chlorophenylacetaldehyde using sodium cyanoborohydride in the presence of ammonium chloride, followed by HCl neutralization to yield the hydrochloride salt . Optimization may include adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction temperature (40–60°C) to enhance yields. For analogs like 3-amino-4-(4-hydroxyphenyl)butyric acid hydrochloride, coupling reactions with Boc-protected intermediates followed by deprotection are common . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., butoxy and chloro groups at C4 and C3 of the phenyl ring, respectively) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity >98% .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl (m/z ~245.1 for C₁₂H₁₇ClNO⁺) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood during synthesis to mitigate inhalation risks .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents.
  • Solubility Profiling : Conduct equilibrium solubility studies in DMSO, PBS (pH 7.4), and ethanol at 25°C and 37°C .
  • XRD : Compare diffraction patterns with literature to identify crystalline vs. amorphous forms .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues (>0.1% w/w) affecting solubility .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodological Answer :
  • Liver Microsomes : Incubate with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system at 37°C. Quench with acetonitrile and analyze via LC-MS/MS for metabolite identification (e.g., dechlorination or O-dealkylation products) .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess enzyme inhibition potential .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the butoxy group with methoxy or ethoxy to evaluate hydrophobicity effects . Introduce fluorine at the phenyl ring to modulate electron density .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin or adrenergic receptors) using radiolabeled ligands (³H-5HT for 5-HT receptors) .
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to target proteins .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • For deuterated analogs (e.g., ²H/¹³C-labeled), refer to isotope-enriched synthesis protocols for tracer studies .
  • Contradictions in bioactivity data may stem from assay variability; validate findings across multiple cell lines (e.g., HEK293 vs. CHO) .

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